N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is an organic compound with a complex structure, featuring a furan ring, a carboxamide group, and two aromatic rings with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an appropriate amine, such as 4-methoxyaniline, under dehydrating conditions.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be attached via a nucleophilic substitution reaction, where the furan ring is reacted with 4-methylphenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde and 4-methylbenzoic acid.
Reduction: Products include N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-amine.
Substitution: Products include nitro derivatives and halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be studied for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)furan-2-carboxamide
- N-(4-methylphenyl)furan-2-carboxamide
- N-(4-methoxyphenyl)-5-methylfuran-2-carboxamide
Uniqueness
N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is unique due to the presence of both methoxy and methyl substituents on different aromatic rings, as well as the furan ring. This combination of features can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19NO4/c1-14-3-7-17(8-4-14)24-13-18-11-12-19(25-18)20(22)21-15-5-9-16(23-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
UASOBPWPVHFFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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